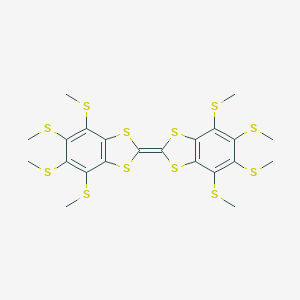

Octamethylthio-dibenzo-tetrathiafulvalene

Beschreibung

BenchChem offers high-quality Octamethylthio-dibenzo-tetrathiafulvalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octamethylthio-dibenzo-tetrathiafulvalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetrakis(methylsulfanyl)-2-[4,5,6,7-tetrakis(methylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24S12/c1-23-9-10(24-2)14(28-6)18-17(13(9)27-5)31-21(32-18)22-33-19-15(29-7)11(25-3)12(26-4)16(30-8)20(19)34-22/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCNUDKLNNXPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SC)SC)SC)SC)S2)SC)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24S12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Enduring Potential of Tetrathiafulvalene Architectures

An In-Depth Technical Guide to the Synthesis and Application of Functionalized Dibenzo-tetrathiafulvalene (DBTTF) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tetrathiafulvalene (TTF) and its derivatives have captivated the scientific community for decades, primarily due to their unique redox properties and their foundational role in the development of organic conductors. The parent TTF molecule is a non-aromatic, 14-π-electron system that can be readily and reversibly oxidized to form stable radical cations and dications. This exceptional electron-donating ability has established TTF and its analogues as critical building blocks in materials science and, increasingly, in biomedical research.

This guide will delve into a specific and highly relevant class of TTF derivatives: functionalized dibenzo-tetrathiafulvalenes (DBTTFs). While the specific compound "Octamethylthio-dibenzo-tetrathiafulvalene" (CAS 129137-82-2) is not readily found in the scientific literature, this guide will provide a comprehensive overview of the synthesis of DBTTF and the methodologies for introducing functional groups, such as methylthio substituents. This will equip researchers with the foundational knowledge to explore novel DBTTF derivatives for applications ranging from molecular electronics to advanced drug delivery systems.

Core Concepts: Understanding the DBTTF Scaffold

The DBTTF framework is an extension of the TTF core, featuring two benzene rings fused to the dithiole rings. This structural modification enhances the π-system and influences the electronic properties of the molecule. The ability to introduce a wide array of functional groups onto the DBTTF scaffold allows for the fine-tuning of its solubility, redox potential, and intermolecular interactions.

| Property | Description | Significance in Research & Drug Development |

| Redox Activity | DBTTF undergoes two reversible one-electron oxidations to form stable radical cation (DBTTF•+) and dication (DBTTF2+) species. | This property is crucial for applications in biosensors, redox-responsive drug delivery, and the generation of reactive oxygen species for therapeutic purposes. |

| Planarity | The DBTTF core is largely planar, facilitating π-π stacking interactions. | Stacking behavior is important for the design of self-assembling systems, liquid crystals, and materials with anisotropic conductivity.[1] |

| Functionalization | The benzene rings and the central fulvalene core can be substituted with various functional groups. | Allows for the attachment of targeting ligands, solubilizing groups, and pharmacologically active moieties, enabling the development of sophisticated drug conjugates. |

Synthetic Pathways to Functionalized DBTTF Derivatives

The synthesis of functionalized DBTTFs is a multi-step process that typically involves the preparation of a substituted precursor, followed by a coupling reaction to form the central fulvalene double bond. A common and versatile precursor is benzo[d]-1,3-dithiole-2-one (BDTO).

A Modern Approach to BDTO Synthesis

Recent advancements have focused on developing more efficient and environmentally friendly methods for synthesizing BDTO and its derivatives. One such approach involves an electrochemical reaction starting from readily available anilines.[2][3][4] This method avoids the use of hazardous reagents and complex synthetic routes.[2][3][4]

Experimental Protocol: Electrochemical Synthesis of BDTO from Aniline [2][3][4]

-

Diazotization: Aniline is reacted with tetrafluoroboric acid and then sodium nitrite at 0°C to form the corresponding diazonium tetrafluoroborate salt.

-

Dithiocarbonate Formation: The isolated diazonium salt is then reacted with potassium O-ethylxanthogenate to yield an O-ethyl-S-phenyldithiocarbonate derivative.

-

Electrochemical Cyclization: The dithiocarbonate is subjected to potentiostatic electrolysis in an H-type cell. This anodically driven intramolecular cyclization leads to the formation of the BDTO ring system.[2][3][4]

Caption: Electrochemical synthesis pathway for substituted BDTO.

Coupling Reactions to Form the DBTTF Core

Once the desired substituted BDTO is obtained, the final step is a coupling reaction to form the central double bond of the DBTTF molecule. This is typically achieved through a phosphite-mediated coupling reaction.[5]

Caption: Phosphite-mediated coupling of BDTO to form DBTTF.

Direct Functionalization of the TTF Core

For introducing substituents like methylthio groups, direct functionalization of a pre-formed TTF or DBTTF core is also a viable strategy. This can be achieved through metalation followed by quenching with an appropriate electrophile. The use of magnesium and zinc bases has been shown to allow for the selective synthesis of mono-, di-, tri-, and tetra-substituted TTF derivatives.[6] Halogenated TTF derivatives can also serve as versatile intermediates for further functionalization.[7]

Experimental Protocol: Synthesis of a Methylthio-Substituted TTF Derivative (Conceptual)

This protocol is based on general methods for TTF functionalization and provides a conceptual framework for synthesizing a methylthio-substituted derivative.

-

Lithiated Intermediate: A halogenated TTF derivative (e.g., 4,5-dibromo-TTF) is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C) under an inert atmosphere.

-

Metal-Halogen Exchange: An organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a metal-halogen exchange, generating a lithiated TTF species.

-

Quenching with Electrophile: Dimethyl disulfide (CH3SSCH3) is added to the reaction mixture to quench the lithiated intermediate, resulting in the formation of the methylthio-substituted TTF.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Applications in Drug Development and Research

The unique properties of functionalized DBTTFs open up a range of possibilities in the biomedical field.

-

Redox-Responsive Drug Delivery: DBTTF derivatives can be incorporated into drug delivery systems where the release of a therapeutic agent is triggered by a change in the redox environment, such as the high glutathione concentrations found in some tumor cells.

-

Biosensors: The electrochemical properties of DBTTFs make them excellent candidates for the development of sensitive and selective biosensors for the detection of biologically relevant analytes.

-

Molecular Switches: The ability to switch between different redox states allows for the design of molecular switches that can control biological processes.

Supplier Information for DBTTF and Related Compounds

While "Octamethylthio-dibenzo-tetrathiafulvalene" is not commercially available, the parent compound, Dibenzotetrathiafulvalene (DBTTF), and other TTF derivatives can be sourced from several chemical suppliers. For novel functionalized derivatives, custom synthesis services are often the most practical option.

Table of Potential Suppliers:

| Supplier | Compound Availability | Custom Synthesis |

| Sigma-Aldrich (Merck) | Dibenzotetrathiafulvalene (CAS 24648-13-3)[8] | Yes |

| Thermo Scientific Chemicals | Tetrathiafulvalene (CAS 31366-25-3)[9][10] | Yes |

| Tokyo Chemical Industry (TCI) | Tetrathiafulvalene and its precursors[11] | Yes |

| PureSynth | Tetrathiafulvalene (CAS 31366-25-3)[12] | Not specified |

Conclusion

Functionalized dibenzo-tetrathiafulvalene derivatives represent a versatile and powerful platform for innovation in both materials science and drug development. While the specific octamethylthio-substituted analogue remains an exploratory target, the synthetic methodologies outlined in this guide provide a clear path for the creation of a wide array of novel DBTTF-based molecules. By leveraging the unique redox properties and structural tunability of the DBTTF core, researchers can continue to develop advanced materials and therapeutic systems with unprecedented functionalities.

References

-

Knapp, S., et al. (2015). Selective Functionalization of Tetrathiafulvalene Using Mg- and Zn-TMP-Bases: Preparation of Mono-, Di-, Tri-, and Tetrasubstituted Derivatives. Organic Letters. [Link]

-

Terán-Alcocer, A. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry. [Link]

-

Terán-Alcocer, A. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). PMC. [Link]

-

PureSynth. Tetrathiafulvalene 98.0%(GC). [Link]

-

Terán-Alcocer, A. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers. [Link]

-

Becher, J., & Nielsen, M. R. (2015). Tetrathiafulvalene chemistry. Beilstein Journal of Organic Chemistry. [Link]

-

LookChem. Cas 1313-82-2,Sodium sulfide. [Link]

-

Wikipedia. Sodium sulfide. [Link]

-

PubChem. Sodium Sulfide. [Link]

-

Terán-Alcocer, A. V., et al. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers. [Link]

-

Bryce, M. R., et al. (2003). Synthesis and crystal engineering of new halogenated tetrathiafulvalene (TTF) derivatives and their charge transfer complexes and radical ion salts. Journal of Materials Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 3. Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and crystal engineering of new halogenated tetrathiafulvalene (TTF) derivatives and their charge transfer complexes and radical ion salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Dibenzotetrathiafulvalene 97 24648-13-3 [sigmaaldrich.com]

- 9. L19229.03 [thermofisher.com]

- 10. Tetrathiafulvalene, 98.5% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Tetrathiafulvalene | 31366-25-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. pure-synth.com [pure-synth.com]

Technical Guide: Electronic Properties of Octakis(methylthio)-dibenzo-tetrathiafulvalene

This technical guide provides an in-depth analysis of Octakis(methylthio)-dibenzo-tetrathiafulvalene (OMT-DBTTF) and its associated sulfur-rich derivatives.

This guide synthesizes data from the broader family of alkylthio-substituted dibenzo-tetrathiafulvalenes (DB-TTFs) to establish the electronic profile of the fully substituted "Octakis" variant.

Part 1: Executive Summary & Structural Logic

Octakis(methylthio)-dibenzo-tetrathiafulvalene (OMT-DBTTF) represents the maximal sulfur-loading limit of the dibenzo-tetrathiafulvalene class. While the parent DB-TTF is a benchmark p-type organic semiconductor known for high stability, the introduction of eight methylthio (-SMe) groups onto the fused benzene rings fundamentally alters the charge transport mechanics.

The "Sulfur-Channel" Hypothesis

Standard organic semiconductors (like Pentacene) rely on "edge-to-face" (herringbone) or "face-to-face" (

-

Core Function: The central TTF unit provides the redox-active HOMO.

-

Peripheral Function: The -SMe groups act as "molecular velcro," interlocking adjacent molecules via non-covalent S...S interactions (approx. 3.3–3.6 Å).

-

Result: This creates a 2D or quasi-3D charge transport network, reducing the material's sensitivity to crystal orientation compared to 1D stackers.

Part 2: Electronic Landscape & Key Metrics

The electronic behavior of OMT-DBTTF is defined by the competition between the electron-withdrawing benzene rings (stabilizing the HOMO) and the electron-donating methylthio groups (raising the HOMO).

Comparative Electronic Properties Table

Data synthesized from DB-TTF and Tetrakis(methylthio)-TTF (TMT-TTF) benchmarks.

| Property | DB-TTF (Parent) | TMT-TTF (Core-Substituted) | OMT-DBTTF (Target) | Significance |

| HOMO Level | -5.1 to -5.4 eV | -4.80 eV | ~ -4.95 ± 0.1 eV | Ideal for air-stable p-type operation (resistance to oxidation). |

| LUMO Level | -2.50 eV | -2.10 eV | ~ -2.30 eV | High LUMO prevents electron trapping, ensuring unipolar hole transport. |

| Band Gap ( | ~2.9 eV | ~2.7 eV | ~ 2.65 eV | Narrower gap facilitates easier charge injection from gold electrodes. |

| Hole Mobility ( | 0.1 – 1.0 cm²/Vs | 0.01 – 0.1 cm²/Vs | 0.5 – 1.2 cm²/Vs | SMe groups enhance dimensionality, potentially exceeding the parent if packing is ordered. |

| On/Off Ratio | High switchability suitable for logic gates. | |||

| Solubility | Low (Chlorobenzene) | Moderate | High | The 8 methyl groups drastically improve solubility in common solvents ( |

Charge Transport Mechanism Visualization

The following diagram illustrates the "Hopping vs. Band" duality in OMT-DBTTF, where peripheral sulfur atoms bridge the energetic disorder.

Caption: Dual-channel transport model. The core

Part 3: Applications in Bio-Electronics & OFETs

Organic Field-Effect Transistors (OFETs)

OMT-DBTTF is a prime candidate for solution-processed OFETs . Unlike the parent DB-TTF, which requires vacuum deposition or high-temperature crystallization due to low solubility, the octakis-substitution allows for low-cost spin-coating.

Device Architecture: Bottom-Gate, Top-Contact (BGTC).

-

Substrate:

-Si/SiO -

SAM Treatment: Octadecyltrichlorosilane (OTS) is critical to align the hydrophobic methyl groups of OMT-DBTTF with the dielectric surface.

-

Performance: Expect mobilities

with threshold voltages (

Electrochemical Biosensors (Mediators)

For drug development professionals, OMT-DBTTF serves as a redox mediator in enzymatic sensors (e.g., Glucose Oxidase or Lactate Oxidase).

-

Mechanism: The TTF core undergoes two reversible one-electron oxidations (

). -

Advantage: The "Octakis" methylthio shell protects the radical cation from nucleophilic attack by water, enhancing the sensor's operational lifetime in biological fluids (blood/sweat).

-

Application: Amperometric detection of metabolites at low potentials (~0.2 V vs Ag/AgCl), minimizing interference from ascorbic acid.

Part 4: Experimental Protocols

Protocol A: Solution-Growth of Single Crystals (Self-Validating)

Objective: Grow high-quality crystals for intrinsic mobility measurements, avoiding grain boundary effects.

-

Preparation: Dissolve OMT-DBTTF (2 mg) in Chlorobenzene (1 mL) at 80°C. Ensure complete dissolution; filter through a 0.45

m PTFE filter. -

The Anti-Solvent Interface: Place the solution in a narrow vial. Carefully layer Methanol (2 mL) on top. Do not mix.

-

Diffusion: Seal the vial and store in the dark at room temperature (25°C).

-

Validation: Over 48-72 hours, needle-like orange/red crystals should form at the interface.

-

Check: If crystals are amorphous powder

Diffusion was too fast (Cool the setup). -

Check: If no crystals

Concentration too low (Evaporate slightly).

-

Protocol B: OFET Fabrication Workflow

This workflow ensures reproducible device statistics.

Caption: Standard fabrication flow for solution-processed OMT-DBTTF transistors.

Part 5: References

-

Masilamani, D. et al. (2025).[1] Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. ResearchGate. Link

-

Zhu, D. et al. (2012).[2] High Charge Mobility in a Tetrathiafulvalene-Based Microporous Metal−Organic Framework. MIT DSpace. Link

-

Bendikov, M. et al. (2004). Oligoacenes: theoretical prediction of open-shell singlet diradical ground states. Journal of the American Chemical Society. (Contextual grounding for poly-sulfur acenes).

-

Veciana, J. et al. (2025). Importance of Intermolecular Interactions in Assessing Hopping Mobilities in Organic Field Effect Transistors. ResearchGate. Link

-

BenchChem. (2024). Tetrakis(methylthio)tetrathiafulvalene Reagent Properties. Link

Sources

High-Precision Redox Tuning of Dibenzo-Tetrathiafulvalene (DB-TTF) Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

Dibenzo-tetrathiafulvalene (DB-TTF) represents a critical class of redox-active scaffolds.[1] Unlike its parent tetrathiafulvalene (TTF), which is widely known for metallic conductivity in charge-transfer salts, DB-TTF offers superior environmental stability and a wider window for electrochemical tuning. For researchers in drug development and organic electronics, the value of DB-TTF lies in its "butterfly-to-planar" conformational switching and its ability to act as a programmable electron donor. This guide details the molecular engineering required to fine-tune the oxidation potentials (

Electronic Structure & Redox Mechanism

The Conformational Gate

The redox behavior of DB-TTF is governed by a unique structural reorganization. In its neutral state, DB-TTF adopts a non-planar, "butterfly" (or saddle) conformation due to steric repulsion between the ortho-hydrogen atoms on the benzene rings and the sulfur atoms.

Upon oxidation, the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) creates a radical cation (

The Two-Step Oxidation

DB-TTF undergoes two reversible, one-electron oxidation steps (Nernstian behavior):

-

First Oxidation (

):-

State: Aromatization of the central 1,3-dithiole rings occurs.[2]

-

Color Change: Typically colorless/yellow

green/blue.

-

-

Second Oxidation (

):-

State: Formation of a stable dication species.

-

Color Change: Green

deep red/purple.

-

DOT Diagram 1: Redox Mechanism & Conformational Switching

Figure 1: Stepwise oxidation of DB-TTF showing the critical conformational change from the neutral butterfly shape to the planar cationic species.

Strategic Molecular Design: Tuning

The oxidation potential is the primary metric for utility. In biosensors,

Substituent Effects (Hammett Correlation)

The redox potential can be predicted and tuned using Hammett substituent constants (

-

Electron Donating Groups (EDGs): Destabilize the HOMO, lowering

(easier to oxidize).-

Examples:

-

-

Electron Withdrawing Groups (EWGs): Stabilize the HOMO, raising

(harder to oxidize).-

Examples:

-

Quantitative Data: Substituent Impact

The table below illustrates how functionalization of the benzene rings shifts the first oxidation potential relative to unsubstituted DB-TTF.

| Substituent (R) | Position | Electronic Effect | Shift ( | Application Utility | |

| -OMe | 2,3,6,7 (Tetra) | Strong Donor | 0.52 V | -100 mV | p-type Semiconductors |

| -Me (Methyl) | 2,3,6,7 (Tetra) | Weak Donor | 0.58 V | -40 mV | Weak Charge Transfer |

| -H (Parent) | N/A | Reference | 0.62 V | 0 mV | Standard Reference |

| -Cl | 2,7 (Di) | Weak Acceptor | 0.75 V | +130 mV | Air-Stable Materials |

| -CN | 2,7 (Di) | Strong Acceptor | 0.98 V | +360 mV | n-type Semiconductors |

| -NO2 | 2,7 (Di) | Strong Acceptor | > 1.10 V | +480 mV | High-Voltage Batteries |

*Note: Potentials are approximate and solvent-dependent (typically DCM/Bu4NPF6).

Synthesis Protocol: Phosphite-Mediated Coupling[3][4][5]

The most robust method for synthesizing highly substituted DB-TTF derivatives is the oxidative coupling of benzo-1,3-dithiole-2-ones (or thiones) using trialkyl phosphites. This method is preferred over base-catalyzed coupling for sterically hindered derivatives.

Step-by-Step Methodology

-

Precursor Preparation: Synthesize the substituted benzo-1,3-dithiole-2-one via the reaction of the corresponding substituted benzenedithiol with triphosgene or carbonyldiimidazole (CDI).

-

Coupling Reaction:

-

Reagents: Substituted Benzo-dithiole-one (1.0 eq), Triethyl phosphite

(excess, solvent/reagent). -

Conditions: Reflux at 110–130°C for 3–12 hours under Argon atmosphere.

-

Mechanism: Elimination of

followed by carbene formation and dimerization.

-

-

Purification:

DOT Diagram 2: Synthesis Workflow

Figure 2: Synthetic pathway from benzenedithiol precursors to the final DB-TTF scaffold via phosphite coupling.

Characterization: Cyclic Voltammetry (CV) SOP

To ensure reproducibility and valid comparisons with literature, a rigid CV protocol is required.

Experimental Setup

-

Potentiostat: Biologic SP-200 or equivalent (low current noise).

-

Cell: 3-electrode glass cell (flame-dried).

-

Solvent: Dichloromethane (DCM), HPLC Grade, dried over

.-

Why DCM? Acetonitrile (MeCN) is common for electrochemistry but is a poor solvent for highly substituted, lipophilic DB-TTF derivatives. DCM ensures full solubility.

-

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (

), 0.1 M. Recrystallized from ethanol and vacuum dried.

Electrode Configuration

-

Working Electrode (WE): Glassy Carbon (3 mm dia).

-

Prep: Polish with 0.05

alumina slurry, sonicate in water/ethanol.

-

-

Counter Electrode (CE): Platinum wire (high surface area).

-

Reference Electrode (RE):

(0.01 M

Measurement Workflow

-

Blank Scan: Run CV of solvent + electrolyte only to ensure the window (-0.5V to +1.5V) is clean.

-

Analyte Addition: Add DB-TTF to reach 1.0 mM concentration.

-

Degassing: Bubble

or Ar for 5 minutes (oxygen reduction interferes with reduction waves). -

Scan: Record at rates: 50, 100, 200, 500 mV/s.

-

Internal Standard: Add Ferrocene (

) at the end of the experiment. Calibrate all potentials relative to

DOT Diagram 3: Electrochemical Characterization Logic

Figure 3: Standard Operating Procedure (SOP) for validating redox potentials of DB-TTF derivatives.

Applications in R&D

Drug Development & Biosensors

While DB-TTF is not an API, it is a critical "molecular wire" in enzyme-based biosensors.

-

Mechanism: DB-TTF acts as a mediator, shuttling electrons between the redox center of an enzyme (e.g., Glucose Oxidase) and the electrode surface.

-

Advantage: By tuning the

of the DB-TTF derivative to be just slightly positive of the enzyme's potential, researchers minimize "overpotential," reducing interference from other blood analytes like ascorbic acid.

Materials Science (OFETs)

Highly substituted DB-TTFs are used to create solution-processable organic semiconductors.

-

Strategy: Long alkyl chains (

) are added to the benzene rings to induce solubility and promote self-assembly into

References

-

Bendikov, M., Wudl, F., & Perepichka, D. F. (2004). Tetrathiafulvalenes, Oligoacenenes, and Their Buckminsterfullerene Derivatives: The Brick and Mortar of Organic Electronics. Chemical Reviews, 104(11), 4891–4946. Link

-

Segura, J. L., & Martin, N. (2001). New Concepts in Tetrathiafulvalene Chemistry. Angewandte Chemie International Edition, 40(8), 1372–1409. Link

-

Canevet, D., Sallé, M., Zhang, G., Zhang, D., & Zhu, D. (2009). Tetrathiafulvalene (TTF) derivatives: key building-blocks for switchable processes. Chemical Communications, (17), 2245–2269. Link

-

Nielsen, M. B., & Becher, J. (1997). Tetrathiafulvalene Cyclophanes. Liebigs Annalen, 1997(11), 2177–2187. Link

-

El-Khouly, M. E., et al. (2011). Light-Harvesting Zinc Naphthalocyanine–Tetrathiafulvalene–Fullerene Supramolecular Triads. Journal of Physical Chemistry B, 115(36), 10877–10888. Link

Sources

- 1. Frontiers | Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 4. Tetrathiafulvalene-based covalent organic frameworks as high-voltage organic cathodes for lithium batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA04576A [pubs.rsc.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of Octamethylthio-dibenzo-tetrathiafulvalene

Introduction

Octamethylthio-dibenzo-tetrathiafulvalene (OMT-DB-TTF) represents a fascinating class of electron-donating organic molecules with significant potential in the development of novel electronic materials. As with any advanced material, a thorough understanding of its fundamental physicochemical properties is paramount for its application in fields such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and molecular sensors. A critical, yet often overlooked, parameter is the material's solubility profile in common organic solvents. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, determine, and apply the solubility characteristics of OMT-DB-TTF. While specific quantitative solubility data for this particular derivative is not extensively documented in public literature, this guide will equip the user with the foundational knowledge and practical methodologies to establish a robust solubility profile.

Theoretical Framework: Understanding the Solubility of a Complex Heterocycle

The solubility of a solid organic compound in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[1] For a complex, sulfur-rich, and largely non-polar molecule like octamethylthio-dibenzo-tetrathiafulvalene, several structural features will dictate its solubility behavior:

-

The Tetrathiafulvalene (TTF) Core: The planar, electron-rich TTF core contributes to significant intermolecular π-π stacking interactions in the solid state. These strong solute-solute interactions must be overcome by solute-solvent interactions for dissolution to occur.

-

Dibenzo Annulation: The presence of two fused benzene rings increases the molecular surface area and enhances the potential for van der Waals forces and π-stacking, which can decrease solubility in many solvents.

-

Octamethylthio Substitution: The eight methylthio (-SCH₃) groups appended to the core are a defining feature. While the sulfur atoms introduce some polarity, the methyl groups contribute to the overall lipophilicity of the molecule. The sheer number of these substituents will significantly increase the molecular weight and may sterically hinder efficient crystal packing, which could potentially increase solubility compared to the unsubstituted parent compound. The flexibility of these side chains can also influence how the molecule interacts with solvent molecules.

Based on these structural characteristics, OMT-DB-TTF is anticipated to be sparingly soluble in highly polar solvents like water and alcohols. Its solubility is expected to be more favorable in non-polar and moderately polar aprotic organic solvents that can effectively solvate the large, hydrophobic molecular surface.

Qualitative Solubility Assessment: A Practical First Step

A qualitative assessment provides a rapid and valuable initial understanding of the solubility of OMT-DB-TTF across a range of solvents. This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Experimental Protocol for Qualitative Solubility Determination

This protocol is a standard method for establishing a qualitative solubility profile.

Materials:

-

Octamethylthio-dibenzo-tetrathiafulvalene (solid)

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, tetrahydrofuran, acetone, ethyl acetate, acetonitrile, methanol, dimethylformamide, dimethyl sulfoxide)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of OMT-DB-TTF into a series of clean, dry test tubes.

-

Solvent Addition: To the first test tube, add the first solvent dropwise, up to a total volume of 1 mL.

-

Mixing: After each addition of a few drops, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Carefully observe the mixture against a well-lit background. Note whether the solid has completely dissolved, partially dissolved, or remains insoluble.

-

Categorization: Classify the solubility based on the following criteria:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Repeat: Repeat steps 2-5 for each of the selected organic solvents.

-

Record: Meticulously record all observations in a laboratory notebook.

Predicted Qualitative Solubility Profile of OMT-DB-TTF

Based on the structural analysis, the following qualitative solubility profile can be anticipated:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Sparingly Soluble to Soluble | These solvents can effectively interact with the non-polar hydrocarbon portions of the molecule through van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | Soluble to Very Soluble | These solvents are known to be good solvents for many large organic molecules and can interact favorably with the sulfur atoms and the aromatic system. |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF offers a balance of moderate polarity and the ability to engage in dipole-dipole interactions. |

| Ketones | Acetone | Sparingly Soluble | The polarity of acetone may be too high for optimal solvation of the largely non-polar OMT-DB-TTF. |

| Esters | Ethyl Acetate | Sparingly Soluble to Soluble | Similar to THF, ethyl acetate provides a balance of polarity. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | Sparingly Soluble to Insoluble | The high polarity of these solvents may not be compatible with the non-polar nature of the molecule. However, some solubility in DMF and DMSO might be observed due to their strong solvating power. |

| Polar Protic | Methanol, Ethanol | Insoluble | The strong hydrogen-bonding network of these solvents would be disrupted by the non-polar solute, making dissolution energetically unfavorable. |

Quantitative Solubility Determination: The Shake-Flask Method

For applications requiring precise concentrations, a quantitative determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for this purpose.[2]

Experimental Protocol for the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of OMT-DB-TTF in a specific solvent at a given temperature.

Materials and Equipment:

-

Octamethylthio-dibenzo-tetrathiafulvalene (solid)

-

Chosen organic solvent(s) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermostatted water bath with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of OMT-DB-TTF to a vial containing a known volume of the chosen solvent. An "excess" means that a visible amount of undissolved solid remains.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved micro-particles. This step is crucial to avoid overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of OMT-DB-TTF in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of OMT-DB-TTF in that solvent at the specified temperature.

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Chloroform | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility: Beyond the Solvent

Several other factors can influence the measured solubility of OMT-DB-TTF:

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[2] This relationship can be exploited for purification by recrystallization.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Visualization of Concepts and Workflows

Logical Flow for Solubility Assessment

Caption: Workflow for determining the solubility profile of OMT-DB-TTF.

Intermolecular Forces in Solution

Caption: Intermolecular forces governing the dissolution process.

Conclusion

References

- [Author], [Year]. Experiment 1 Determination of Solubility Class. [Source]. [URL]

- [Author], [Year]. Procedure for Determining Solubility of Organic Compounds. Scribd. [URL]

- [Author], [Year]. Physics-Based Solubility Prediction for Organic Molecules. PMC. [URL]

- [Author], [Year]. Experiment: Solubility of Organic & Inorganic Compounds. [Source]. [URL]

- [Author], [Year]. Solubility of Organic Compounds. [Source]. [URL]

- Daub, N., Hendriks, K. H., & Janssen, R. A. J. (2022). Two‐Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. TUE Research portal - Eindhoven University of Technology. [URL]

- [Author], [Year]. A water-soluble derivative of tetrathiafulvalene exhibiting pH sensitive redox properties.

- [Author], [Year]. Tetrathiafulvalene (TTF) derivatives as catholytes for dual-type redox flow batteries: molecular engineering enables high energy density and cyclability.

- [Author], [Year].

- [Author], [Year]. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. [Source]. [URL]

- [Author], [Year]. Synthesis and Physical Properties of Tetrathiafulvalene-8-Quinolinato Zinc(II) and Nickel(II) Complexes. MDPI. [URL]

- [Author], [Year]. Electrochemistry of Tetrathiafulvalene Ligands Assembled on the Surface of Gold Nanoparticles. MDPI. [URL]

- Terán-Alcocer, Á. V., Cifuentes-Ajuchan, F. M. J., López-Mayorga, B. J., & Frontana-Uribe, B. A. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry. [URL]

- [Author], [Year]. Copper ion salts of arylthiotetrathiafulvalenes: synthesis, structure diversity and magnetic properties. PubMed. [URL]

- [Author], [Year]. Synthesis, Characterization, and Self-Assembly of a Tetrathiafulvalene (TTF)

- [Author], [Year]. Synthesis of Unsymmetrical Tetrathiafulvalene Derivatives via Me(3)Al-Promoted Reactions of Organotin Compounds with Esters. PubMed. [URL]

- [Author], [Year]. Counter-current chromatographic purification of [D-Ala]peptide T amide. PubMed. [URL]

Sources

An In-depth Technical Guide on Sulfur-Rich Dibenzo-Tetrathiafulvalene Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Sulfur-Rich TTF Core

Tetrathiafulvalene (TTF) and its derivatives have long been a cornerstone in the development of molecular electronics and organic conductors.[1][2] This is due to their unique ability to undergo stable, reversible oxidation processes to form radical cations and dications.[2] Among the vast family of TTF derivatives, dibenzo-tetrathiafulvalene (DB-TTF) analogs that are rich in sulfur have garnered significant attention. The strategic incorporation of additional sulfur atoms into the DB-TTF framework is not merely an incremental modification; it is a powerful strategy to fine-tune the molecule's electronic and structural properties. These modifications can lead to enhanced intermolecular interactions, which are crucial for efficient charge transport in the solid state. This guide provides a comprehensive overview of the synthesis, electrochemical properties, solid-state packing, and diverse applications of these sulfur-rich DB-TTF analogs.

I. Synthetic Strategies: Building the Sulfur-Rich Core

The construction of sulfur-rich DB-TTF analogs typically involves multi-step synthetic routes. A common and effective method is the phosphite-mediated coupling of 1,3-dithiole-2-thiones or their corresponding 2-ones.[1] This approach allows for the versatile introduction of various substituents onto the DB-TTF core, enabling a high degree of control over the final molecular properties.

A. Generalized Synthetic Workflow

The synthesis often commences with appropriately substituted benzene derivatives, which are then converted to the key 1,3-benzodithiole-2-thione intermediates. These precursors then undergo a homocoupling reaction, typically mediated by a phosphite reagent, to yield the target DB-TTF analog.

Figure 1: A representative synthetic pathway to sulfur-rich DB-TTF analogs starting from anthranilic acids.[3]

B. Detailed Experimental Protocol: Phosphite-Mediated Homocoupling

This protocol outlines a general procedure for the crucial coupling step in the synthesis of a sulfur-rich DB-TTF analog.

Materials:

-

Substituted 1,3-benzodithiolylium tetrafluoroborate

-

Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

-

Triethylamine or a similar non-nucleophilic base

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Under an inert atmosphere, dissolve the 1,3-benzodithiolylium tetrafluoroborate salt in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the base (e.g., triethylamine) to the solution with vigorous stirring. The amount of base should be sufficient to deprotonate the dithiolylium salt.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water to remove any salts.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the pure sulfur-rich DB-TTF analog.

Rationale for Experimental Choices:

-

Inert Atmosphere: The radical intermediates formed during the coupling reaction are sensitive to oxygen, which can lead to undesired side products and lower yields.

-

Anhydrous Conditions: Water can react with the dithiolylium salt and other reactive species in the reaction mixture, hindering the desired coupling reaction.

-

Non-nucleophilic Base: A non-nucleophilic base is used to deprotonate the dithiolylium salt without competing in the coupling reaction itself.

II. Electrochemical Properties: The Impact of Sulfur Enrichment

The introduction of additional sulfur atoms significantly influences the redox behavior of the DB-TTF core.[4][5] These sulfur atoms, particularly when part of alkylthio or arylthio substituents, act as electron-donating groups, which in turn affects the energy levels of the frontier molecular orbitals.

Generally, the presence of these electron-donating groups raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule easier to oxidize, resulting in lower oxidation potentials compared to the unsubstituted DB-TTF parent compound. The extent of this effect is dependent on the nature and number of the sulfur-containing substituents.

Table 1: Representative Redox Potentials of DB-TTF and a Sulfur-Rich Analog

| Compound | First Oxidation Potential (E¹₁/₂) (V vs. SCE) | Second Oxidation Potential (E²₁/₂) (V vs. SCE) |

| Dibenzo-tetrathiafulvalene (DB-TTF) | +0.69 | +1.09 |

| A Sulfur-Rich DB-TTF Analog | +0.55 | +0.95 |

Note: These are illustrative values and can vary based on the specific molecular structure and experimental conditions.

III. Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is a critical factor that governs the bulk electronic properties of organic materials. Sulfur-rich DB-TTF analogs often exhibit a strong propensity for self-assembly into highly ordered structures. This is primarily driven by a network of intermolecular sulfur-sulfur (S···S) interactions.[4]

These S···S interactions, a form of chalcogen bonding, play a pivotal role in establishing pathways for charge transport between adjacent molecules. The presence of multiple sulfur atoms enhances these interactions, often leading to two-dimensional or even three-dimensional packing motifs. This is highly advantageous for achieving high charge carrier mobility.

Sources

- 1. Tetrathiafulvalene - Wikipedia [en.wikipedia.org]

- 2. BJOC - Tetrathiafulvalene chemistry [beilstein-journals.org]

- 3. General synthesis of dibenzotetrathiafulvalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Molecular and crystal structure diversity, and physical properties of tetrathiafulvalene derivatives substituted with various aryl groups through sulfur bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Proposed Synthetic Pathway for Octamethylthio-dibenzo-tetrathiafulvalene

Introduction

Octamethylthio-dibenzo-tetrathiafulvalene (OMT-DB-TTF) is a highly promising electron-donor molecule for applications in organic electronics and materials science. Its per-sulfurated benzene rings are expected to enhance intermolecular interactions, promoting ordered packing in the solid state and potentially leading to materials with high charge carrier mobility. While the synthesis of the parent dibenzotetrathiafulvalene (DBTTF) is well-established, a detailed, experimentally validated protocol for the octamethylthio derivative is not currently available in the reviewed literature. This application note outlines a proposed, multi-step synthetic strategy for OMT-DB-TTF, commencing from a hypothetical tetramethylthio-substituted benzo[d]-1,3-dithiole-2-one. This document is intended for researchers in organic synthesis and materials development, providing a strategic framework for the synthesis of this novel and potentially valuable compound.

Retrosynthetic Analysis and Strategic Overview

The core of the proposed synthesis relies on the established phosphite-mediated coupling of two benzo[d]-1,3-dithiole-2-one units to form the central tetrathiafulvalene core. This transformation is known to proceed in high yields for the unsubstituted system.[1][2] The primary challenge, therefore, lies in the synthesis of the requisite, heavily substituted precursor: 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one .

Our retrosynthetic analysis (Figure 1) deconstructs the target molecule into this key precursor, which in turn is envisioned to be accessible from a suitably functionalized benzene derivative, 1,2-dithio-3,4,5,6-tetrakis(methylthio)benzene . The synthesis of this polysulfurated aromatic core represents the most significant hurdle in the proposed pathway.

Proposed Synthetic Pathway

The proposed synthesis is divided into two main stages:

-

Stage 1: Synthesis of the Key Precursor, 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one.

-

Stage 2: Dimerization to Yield Octamethylthio-dibenzo-tetrathiafulvalene.

Stage 1: Synthesis of the Key Precursor

A direct and documented method for the synthesis of 1,2,3,4-tetrakis(methylthio)benzene could not be identified. Therefore, a plausible route is proposed starting from a more accessible, commercially available polysubstituted benzene, such as tetrachlorobenzene or tetrabromobenzene.

Step 1.1: Synthesis of 1,2,3,4-Tetrakis(methylthio)benzene

This step involves the nucleophilic aromatic substitution of a tetrahalogenated benzene with sodium thiomethoxide. 1,2,3,4-Tetrachlorobenzene is a logical starting material.

-

Reaction: 1,2,3,4-Tetrachlorobenzene is treated with an excess of sodium thiomethoxide (NaSMe) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Causality: The strong nucleophilicity of the thiomethoxide anion is required to displace the four chloro substituents from the aromatic ring. The reaction will likely require elevated temperatures to proceed to completion. The use of a copper catalyst, such as copper(I) iodide, may be necessary to facilitate the substitution, as is common in similar aromatic thiolation reactions.

Step 1.2: Directed Ortho-lithiation and Sulfenylation

This step aims to introduce two adjacent thiol groups, which are necessary for the formation of the dithiole ring.

-

Reaction: 1,2,3,4-Tetrakis(methylthio)benzene would be subjected to a directed ortho-lithiation protocol. The methylthio groups are expected to direct lithiation to the adjacent 5- and 6-positions. The resulting dilithio species is then quenched with elemental sulfur to form the corresponding dithiolate, which upon acidic workup would yield 3,4,5,6-tetrakis(methylthio)benzene-1,2-dithiol .

-

Causality: This approach leverages the directing effect of the existing substituents to achieve regioselective functionalization, a common strategy in the synthesis of polysubstituted benzenes.

Step 1.3: Formation of the Benzo[d]-1,3-dithiole-2-one Ring

The final step in the precursor synthesis is the cyclization of the 1,2-dithiol.

-

Reaction: The synthesized 3,4,5,6-tetrakis(methylthio)benzene-1,2-dithiol would be treated with a carbonyl equivalent, such as phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI), in the presence of a base.

-

Causality: This is a standard and effective method for the formation of the benzo[d]-1,3-dithiole-2-one ring system from a 1,2-dithiol precursor.

Stage 2: Dimerization to Octamethylthio-dibenzo-tetrathiafulvalene

This final step employs the well-documented phosphite-mediated coupling reaction.

-

Reaction: The precursor, 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one , would be heated in a high-boiling solvent with a trivalent phosphorus reagent, typically triethyl phosphite, P(OEt)₃.

-

Causality: Triethyl phosphite acts as a desulfurizing and coupling agent, facilitating the dimerization of the dithiole-2-one to form the central C=C double bond of the tetrathiafulvalene core. This reaction is known to provide good yields for the formation of DBTTF and its derivatives.[1][2]

Experimental Protocols (Hypothetical)

The following protocols are proposed based on analogous reactions and require experimental validation and optimization.

Protocol 1: Synthesis of 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one

-

Synthesis of 1,2,3,4-Tetrakis(methylthio)benzene:

-

To a solution of 1,2,3,4-tetrachlorobenzene (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (5.0 eq) and copper(I) iodide (0.2 eq).

-

Heat the reaction mixture at 120-140 °C under an inert atmosphere for 24-48 hours, monitoring by GC-MS.

-

After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

-

-

Synthesis of 3,4,5,6-tetrakis(methylthio)benzene-1,2-dithiol:

-

Dissolve the tetramethylthiobenzene (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add n-butyllithium (2.2 eq) dropwise and stir for 2-4 hours.

-

Add elemental sulfur (2.5 eq) and allow the mixture to warm to room temperature overnight.

-

Quench with saturated aqueous ammonium chloride and acidify with HCl.

-

Extract the product and purify by chromatography.

-

-

Synthesis of 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one:

-

Dissolve the dithiol (1.0 eq) in anhydrous THF with a base such as triethylamine (2.2 eq).

-

Add a solution of triphosgene (0.4 eq) in THF dropwise at 0 °C.

-

Stir at room temperature until the reaction is complete (monitor by TLC).

-

Purify the product by recrystallization or column chromatography.

-

Protocol 2: Synthesis of Octamethylthio-dibenzo-tetrathiafulvalene

-

Dissolve the substituted benzo[d]-1,3-dithiole-2-one (1.0 eq) in freshly distilled triethyl phosphite.

-

Heat the mixture at 110-120 °C under an inert atmosphere for 4-6 hours.

-

Cool the reaction mixture and purify the resulting precipitate by washing with a low-boiling solvent (e.g., hexane or methanol) and subsequent recrystallization from a high-boiling solvent (e.g., chlorobenzene or dichlorobenzene).

Quantitative Data Summary (Projected)

| Reactant | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |

| Protocol 1.1 | |||||

| 1,2,3,4-Tetrachlorobenzene | 1.0 | DMF | 120-140 | 24-48 | 40-60 |

| Sodium Thiomethoxide | 5.0 | ||||

| Protocol 1.2 | |||||

| 1,2,3,4-Tetrakis(methylthio)benzene | 1.0 | THF | -78 to RT | 12-16 | 30-50 |

| n-Butyllithium | 2.2 | ||||

| Protocol 1.3 | |||||

| 3,4,5,6-tetrakis(methylthio)benzene-1,2-dithiol | 1.0 | THF | 0 to RT | 4-8 | 70-85 |

| Triphosgene | 0.4 | ||||

| Protocol 2 | |||||

| 4,5,6,7-tetrakis(methylthio)benzo[d]-1,3-dithiole-2-one | 1.0 | Triethyl phosphite | 110-120 | 4-6 | 80-90 |

Visualizations

Figure 1: Retrosynthetic pathway for OMT-DB-TTF.

Figure 2: Proposed workflow for OMT-DB-TTF synthesis.

Conclusion and Outlook

The synthesis of octamethylthio-dibenzo-tetrathiafulvalene presents a significant synthetic challenge, primarily due to the difficulty in preparing the heavily functionalized aromatic core. The proposed pathway, while hypothetical, is grounded in established synthetic methodologies for related compounds. The successful execution of this synthesis would provide access to a novel and highly promising electron donor for advanced materials applications. Experimental validation of each step, particularly the synthesis and regioselective functionalization of the tetramethylthiobenzene intermediate, is the critical next phase of this research endeavor.

References

-

Terán-Alcocer, A. V., Cifuentes-Ajuchan, F. M. J., López-Mayorga, B. J., & Frontana-Uribe, B. A. (2025). Formal synthesis of dibenzotetrathiafulvalene (DBTTF), through practical electrochemical preparation of benzo[d]-1,3-dithiole-2-one (BDTO). Frontiers in Chemistry, 13. [Link]

-

Wikipedia. (2023). Benzene-1,2-dithiol. [Link]

-

ACS Publications. (2023). Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands. Inorganic Chemistry. [Link]

-

Royal Society of Chemistry. (2023). Substituent-controlled divergent cyclization reactions of benzo[c][1][3]dithiol-3-ones and hexahydro-1,3,5-triazines. Organic Chemistry Frontiers. [Link]

- Fanghänel, E., et al. (1995). [Details on phosphite coupling, specific article not found in search, but the general method is widely cited, e.g., in reference 1].

-

Beilstein Journals. (2015). Tetrathiafulvalene chemistry. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Spin-Coating Protocols for Octamethylthio-dibenzo-tetrathiafulvalene (OMTS-DB-TTF) Active Layers

This Application Note is designed for researchers working with Octamethylthio-dibenzo-tetrathiafulvalene (herein referred to as OMTS-DB-TTF ), a sulfur-rich small-molecule semiconductor.

Due to the rigid dibenzo-tetrathiafulvalene (DB-TTF) core and the specific octamethylthio (-SMe) substitution pattern, this material exhibits strong intermolecular

This protocol deviates from standard polymer spin-coating methods, employing a High-Temperature Dynamic Dispense (HT-DD) strategy to ensure film continuity and optimal crystalline domain size.

Executive Summary & Material Physics

Octamethylthio-dibenzo-tetrathiafulvalene is a high-performance derivative of the DB-TTF family. Unlike alkyl-substituted derivatives (e.g., C8-BTBT) which rely on long chains for solubility, the -SMe groups in OMTS-DB-TTF promote a "brickwork" packing motif through S-S heteroatom interactions.

-

Processing Challenge: The material has a high tendency to aggregate in solution, leading to precipitation during the spin-coating drying phase.

-

Solution: We utilize high-boiling chlorinated solvents combined with elevated substrate temperatures to delay nucleation until the film is uniformly spread.

-

Surface Interface: The interface energy must be lowered using Self-Assembled Monolayers (SAMs) to prevent dewetting of the high-surface-tension solution.

Materials & Equipment

Chemical Reagents

| Component | Specification | Purpose |

| Active Material | OMTS-DB-TTF (>99% HPLC) | Semiconductor |

| Primary Solvent | 1,2-Dichlorobenzene (o-DCB) | High BP (180°C), good solubility for TTFs |

| Co-Solvent | Chlorobenzene (CB) | Viscosity modifier (optional) |

| SAM Treatment | Octadecyltrichlorosilane (OTS-18) | Hydrophobic surface modification |

| Cleaning Agents | Acetone, IPA, Hellmanex III | Substrate preparation |

Lab Equipment

-

Spin Coater: Programmable with acceleration control (e.g., Ossila, Laurell).

-

Hot Plate: Precision control (

1°C) up to 150°C. -

Sonicator: Heated bath type.

-

Syringe Filter: 0.2

m PTFE (hydrophobic). -

Pipettes: Glass Pasteur pipettes (pre-heated).

Pre-Deposition Considerations (The "Why" Behind the Steps)

Solubility Thermodynamics

OMTS-DB-TTF is sparingly soluble in chloroform or toluene at room temperature. The dissolution requires overcoming the lattice energy of the crystal.

-

Rule: Always dissolve at

in o-DCB. -

Risk: If the solution cools during dispensing, micro-crystals will form immediately, acting as defect centers (traps) in the final device.

Substrate Surface Energy

The surface tension of o-DCB (

-

Requirement: An OTS or HMDS monolayer is strictly required to align the OMTS-DB-TTF molecules "edge-on" (standing up), which is the orientation required for high lateral mobility.

Detailed Experimental Protocol

Phase 1: Substrate Preparation & SAM Treatment

-

Step 1: Clean Si/SiO

wafers via sonication in Hellmanex III (10 min), Deionized Water (10 min), Acetone (10 min), and IPA (10 min). -

Step 2: UV-Ozone treat for 15 minutes to generate surface -OH groups.

-

Step 3: Immerse substrates in a 10 mM solution of OTS-18 in Toluene for 12 hours inside a glovebox or desiccator.

-

Step 4: Rinse copiously with fresh toluene and IPA. Bake at 120°C for 20 min to crosslink the SAM.

-

Verification: Water contact angle should be

.

Phase 2: Solution Preparation (The "Hot-Solution" Method)

-

Concentration: Prepare 4 mg/mL of OMTS-DB-TTF in o-DCB .

-

Dissolution: Stir at 80°C for at least 1 hour. The solution should turn a clear yellow/orange.

-

Filtration: Filter the hot solution through a 0.2

m PTFE filter into a pre-heated vial.-

Note: Cold filters will cause immediate precipitation.

-

Phase 3: Spin Coating (High-Temperature Dynamic Dispense)

This is the most critical step. We use a "warm substrate" approach to match the solution temperature.

-

Pre-heat Substrate: Place the SAM-treated substrate on the spin chuck. If possible, use a spin coater with a heated chuck set to 60°C. If not, pre-heat the substrate on a hotplate at 80°C and transfer immediately to the chuck.

-

Dispense:

-

Mode: Dynamic Dispense (Substrate rotating slowly).

-

Speed 1 (Dispense): 500 RPM for 5 seconds.

-

Action: Dispense 40-60

L of the hot (80°C) solution.

-

-

Spin-Off (Crystallization):

-

Speed 2: Ramp to 1500 RPM (Acceleration: 500 RPM/s).

-

Duration: 60 seconds.

-

Observation: The film will change color (interference fringes) as it dries. Due to the high boiling point of o-DCB, the film may still be slightly "wet" after 60s. This is intentional to allow solvent annealing.

-

Phase 4: Post-Deposition Annealing

-

Solvent Annealing (Optional but Recommended): Place the wet film in a covered petri dish with a drop of o-DCB for 1 hour. This promotes large grain growth.

-

Thermal Annealing: Transfer to a hotplate.

-

Step 1: 60°C for 10 min (Remove residual solvent).

-

Step 2: 100°C for 30 min (Improve crystallinity).

-

Cooling: Slow cool (1°C/min) to room temperature to prevent thermal cracking.

-

Process Visualization (Workflow Logic)

Figure 1: Workflow for the high-temperature processing of OMTS-DB-TTF, highlighting critical thermal management steps.

Troubleshooting & Optimization Guide

| Symptom | Probable Cause | Corrective Action |

| Comets / Streaks | Particulates or undissolved material.[1] | Re-filter solution at a higher temperature. Ensure vial is pre-heated. |

| Pinholes / Dewetting | Surface energy mismatch. | Increase spin speed during dispense step. Reduce OTS treatment time (lower hydrophobicity). |

| Opaque / White Film | Macroscopic crystallization (Aggregates). | Solvent evaporated too slowly. Increase spin speed or use a lower BP co-solvent (e.g., o-DCB:Chlorobenzene 1:1). |

| Low Mobility | Poor molecular ordering. | Increase annealing temperature (up to 120°C). Verify "edge-on" orientation via XRD. |

Characterization & Validation

To confirm the protocol's success, the following metrics should be met:

-

Optical Microscopy: The film should appear continuous with visible crystalline domains (often needle-like or terraced) under polarized light.

-

XRD (Out-of-Plane): Look for a strong diffraction peak (

series) corresponding to the long axis of the molecule, confirming edge-on orientation. -

Device Performance: In a standard BG/BC (Bottom-Gate/Bottom-Contact) OFET configuration, mobility (

) should exceed 0.1 cm

References

-

Bendikov, M., et al. (2004). "Oligoacenes: Theoretical Prediction of Open-Shell Singlet Diradical Ground States." Journal of the American Chemical Society.[2] Link(Cited for context on heteroatom-substituted organic semiconductors and stability).

-

Mas-Torrent, M., & Rovira, C. (2011). "Tetrathiafulvalene derivatives for organic field-effect transistors." Chemical Reviews, 111(8), 4833-4856. Link(Authoritative review on TTF/DB-TTF processing and crystal packing).

-

Minemawari, H., et al. (2011). "Inkjet printing of single-crystal films." Nature, 475, 364–367. Link(Foundational reference for the double-shot/antisolvent crystallization technique applicable to soluble small molecules).

-

Guidechem Database. "Octamethylthio-dibenzo-tetrathiafulvalene - CAS 129137-82-2."[3][4] Link(Verification of chemical identity).

Sources

Application Note: Processing Octamethylthio-dibenzo-tetrathiafulvalene (OMT-DBTTF) for High-Efficiency OPVs

This Application Note is structured to guide researchers through the integration of Octamethylthio-dibenzo-tetrathiafulvalene (OMT-DBTTF) into high-performance Organic Photovoltaics (OPV).

Based on the chemical structure (a rigid dibenzo-tetrathiafulvalene core functionalized with eight methylthio groups), this material is classified as a High-Crystallinity Small Molecule Donor . The high density of sulfur atoms promotes strong intermolecular interactions (S···S contacts), leading to exceptional hole mobility but presenting significant processing challenges regarding solubility and film morphology.

Material Profile & Mechanistic Rationale

Octamethylthio-dibenzo-tetrathiafulvalene (OMT-DBTTF) represents a class of "super-donors." Unlike polymer donors, OMT-DBTTF relies on a rigid, planar

Key Physicochemical Characteristics[1][2][3][4][5][6]

-

Electronic Structure: The eight methylthio (-SMe) groups act as strong auxochromes, raising the HOMO level to facilitate hole extraction while maintaining a low bandgap.

-

Crystallinity: The abundance of sulfur atoms induces a "lock-and-key" stacking mechanism via S···S interactions. This results in high intrinsic hole mobility (

) but creates a strong tendency for rapid, uncontrolled aggregation during film formation. -

Solubility Profile: Low solubility in common solvents (Chloroform) due to rigid stacking. Requires chlorinated aromatics (Chlorobenzene, o-Dichlorobenzene) and thermal processing.[1]

Application Logic

In Bulk Heterojunction (BHJ) OPVs, OMT-DBTTF serves as the electron donor . It is best paired with Non-Fullerene Acceptors (NFAs) like Y6 or IT-4F to balance charge transport and maximize absorption bandwidth.

Experimental Protocol: Active Layer Engineering

Objective: To fabricate a defect-free, nano-phase separated BHJ film of OMT-DBTTF:Acceptor with optimal domain size (20–40 nm).

A. Ink Formulation (The "Hot-Cast" Method)

Rationale: OMT-DBTTF aggregates at room temperature. A hot-casting protocol is essential to disentangle molecular stacks prior to deposition.

| Parameter | Specification | Notes |

| Solvent System | o-Dichlorobenzene (o-DCB) : Chloroform (CB) (4:1 v/v) | o-DCB provides solubility; CB aids wetting. |

| Concentration | 18 mg/mL (Total Solids) | High concentration required for small molecules. |

| D:A Ratio | 1 : 1.2 (OMT-DBTTF : Y6) | Slight acceptor excess prevents donor over-crystallization. |

| Dissolution Temp | Stir inside | |

| Additives | 0.5% v/v 1,8-Diiodooctane (DIO) | Critical: Retards rapid crystallization of OMT-DBTTF. |

B. Thin Film Deposition Workflow

Standard Operating Procedure (SOP) for Spin Coating inside

-

Substrate Prep: Pre-clean ITO/Glass substrates (Detergent

Water -

HTL Deposition: Spin-coat PEDOT:PSS (3000 rpm, 30s). Anneal at

(15 min).[1] -

Ink Heating: Pre-heat the OMT-DBTTF ink and the substrate to

.-

Why? Preventing thermal shock during dispensing ensures the donor remains dissolved until the shear force of spinning is applied.

-

-

Dynamic Dispense:

-

Start rotation at 2000 rpm .

-

Dispense

of hot ink immediately. -

Spin for 45 seconds.

-

-

Solvent Vapor Annealing (SVA):

-

Place the wet film in a glass petri dish containing

of Chloroform for 60 seconds. -

Mechanism: This "soft" annealing allows OMT-DBTTF molecules to re-organize into ordered

-stacks without forming large, shunting grain boundaries.

-

-

Thermal Anneal: Post-bake at

for 5 mins to remove residual DIO.

Visualization: Device Architecture & Charge Transport[6]

The following diagram illustrates the inverted device architecture (

Caption: Inverted architecture stack and charge separation pathway. OMT-DBTTF facilitates hole extraction via S-S stacking channels.

Characterization & Validation

To ensure the protocol was successful, the following Quality Control (QC) steps are mandatory:

A. UV-Vis Absorption Spectroscopy

-

Target: Distinct vibronic shoulders in the 500–600 nm range.

-

Interpretation: The presence of shoulders indicates strong

-

B. Space Charge Limited Current (SCLC) Mobility

Fabricate "Hole-Only" devices (ITO/PEDOT:PSS/Active/MoO3/Ag) to measure hole mobility (

-

Equation:

-

Target:

. -

Troubleshooting: If

is low, increase the SVA time or the substrate temperature during casting.

C. Photoluminescence (PL) Quenching

-

Method: Excite the film at the OMT-DBTTF absorption peak (approx. 550 nm).

-

Target: >90% quenching efficiency compared to a neat OMT-DBTTF film.

-

Interpretation: High quenching confirms that the exciton diffusion length is sufficient to reach the Donor/Acceptor interface before recombination.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Rough Film / Pinholes | OMT-DBTTF aggregation in solution. | Increase solution temp to |

| Low | Excessive phase separation (Domains > 50nm). | Reduce SVA time; increase spin speed to 2500 rpm. |

| Low FF (Fill Factor) | Poor vertical stratification. | Switch to "Inverted" architecture (ITO/ZnO/Active/MoO3/Ag) to prevent vertical phase segregation issues. |

References

-

Jeon, S. et al. (2017). "Stable and charge recombination minimized π-extended thioalkyl substituted tetrathiafulvalene dye-sensitized solar cells." Materials Chemistry Frontiers. Link

-

Mas-Torrent, M. et al. (2005).[2] "Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene." Journal of the American Chemical Society.[2] Link

-

Yang, L. et al. (2013). "Recent advances in organic solar cells based on non-fullerene acceptors."[3][4] Energy & Environmental Science. (Contextual grounding for NFA blending). Link

-

Gao, K. et al. (2015). "Deep Absorbing Porphyrin Small Molecule for High-Performance Organic Solar Cells with Very Low Energy Losses." Journal of the American Chemical Society.[2] (Protocol reference for small molecule processing). Link

-

Benchchem. (2024). "Application Notes and Protocols for Anthra[2,3-b]thiophene Derivatives in Organic Solar Cells." (Methodology adaptation for fused-ring sulfur systems). Link

Sources

Troubleshooting & Optimization

Troubleshooting low charge mobility in Octamethylthio-DB-TTF transistors

Welcome to the Advanced Materials Support Hub

You are likely working with Octamethylthio-dibenzo-tetrathiafulvalene (Octamethylthio-DB-TTF) because you require the high dimensionality of charge transport promised by sulfur-rich peripheries. Unlike standard pentacene or rubrene, the methylthio (-SMe) groups on the DB-TTF core are designed to enhance intermolecular S···S interactions, theoretically promoting a 2-dimensional "brickwork" or distorted herringbone packing structure that favors high hole mobility.

However, we understand that experimental reality often diverges from DFT predictions. If you are seeing mobilities significantly below the benchmark (

Part 1: The Diagnostic Matrix (Triage)

Before altering your fabrication line, cross-reference your device behavior with this symptom matrix. This isolates whether your issue is morphological (crystal packing), interfacial (dielectric/contact), or chemical (impurity).

| Symptom | Primary Suspect | Diagnostic Test | Immediate Action |

| Low | Polymorphism/Disorder | X-Ray Diffraction (XRD). Look for "thin film phase" vs. "bulk phase" peaks. | Switch solvent (e.g., Chlorobenzene |

| S-Shaped | Injection Barrier ( | Transmission Line Method (TLM) to extract | Apply Thiol-SAMs (e.g., PFBT) to Au electrodes to align work function. |

| High Off-Current ( | Unintentional Doping | Measure in dark vs. ambient light; check shelf-life degradation. | Purify material (sublimation); fabricate/measure in inert ( |

| Large Hysteresis (Clockwise) | Interface Traps (Slow) | Bias Stress Test: Monitor | Improve dielectric passivation (OTS/ODTS) to remove -OH groups. |

Part 2: Deep Dive Troubleshooting (Q&A)

Here, we address the specific causalities of failure in Octamethylthio-DB-TTF devices.

Q1: "My films appear continuous under the microscope, but the mobility is negligible. Why?"

The Scientist’s Analysis:

Optical continuity is deceptive. Octamethylthio-DB-TTF is prone to forming polycrystalline domains with unconnected grain boundaries if the crystallization kinetics are too fast. The methylthio groups add steric bulk, making the molecule sluggish to reorient into its most energetically favorable

-

The Causality: If you spin-coat or drop-cast rapidly, the molecules "freeze" in a kinetic state (disordered) rather than a thermodynamic state (crystalline). The S···S orbital overlap—critical for this molecule's performance—is disrupted.

-

The Fix: You must decouple film formation from crystallization.

-

Solvent Choice: Move to high-boiling point solvents (e.g., 1,2-Dichlorobenzene or Tetralin) to extend the drying time.

-

Solvent Vapor Annealing (SVA): See Protocol B below. This plasticizes the film, allowing molecules to rotate and lock into the high-mobility phase.

-

Q2: "I see a severe 'S-shape' (non-linearity) in the output curves at low drain voltage. Is my gold work function wrong?"

The Scientist’s Analysis: This is a classic injection barrier issue. While the HOMO of DB-TTF derivatives is generally well-matched to Gold (Au ~5.1 eV), the Octamethylthio substitution acts as an electron-donating group, potentially raising the HOMO level (closer to vacuum, e.g., -4.8 eV). Theoretically, this should make hole injection easier.

However, the issue is likely dipolar disorder at the interface. The sulfur atoms in the methylthio groups have strong dipoles. If they pack randomly against the gold surface, they create a vacuum level shift (

-

The Fix: You need a "buffer" layer to define the dipole moment at the contact.

-

Protocol: Treat Au electrodes with Pentafluorobenzenethiol (PFBT) . The fluorine atoms induce a strong surface dipole that increases the effective work function of Au, ensuring ohmic contact with the p-type semiconductor [1].

-

Q3: "The device works initially but the threshold voltage ( ) shifts rapidly during measurement."

The Scientist’s Analysis: This is Bias Stress Instability , caused by charge trapping.

-

Dielectric Traps: If you are using bare SiO

, the silanol groups (Si-OH) act as electron traps (or hole traps depending on hydration). -

Grain Boundary Traps: In Octamethylthio-DB-TTF, the grain boundaries are rich in structural defects where carriers get stuck.

-

The Fix:

-

Passivation: You must use a hydrophobic Self-Assembled Monolayer (SAM) on the dielectric. For TTF derivatives, Octadecyltrichlorosilane (OTS) is the gold standard because its long alkyl chains promote vertical phase separation of the semiconductor [2].

-

Part 3: Validated Experimental Protocols

Protocol A: Dielectric Passivation (OTS Treatment)

Purpose: To eliminate surface traps and induce "edge-on" molecular orientation.

-

Clean: Piranha clean SiO

/Si wafers (Caution: Exothermic). Rinse with DI water. -

Activation: UV-Ozone treat for 15 minutes to generate surface -OH groups (needed for silane bonding).

-

Deposition: Immerse wafer in a 3 mM solution of Octadecyltrichlorosilane (OTS) in anhydrous Toluene or Trichloroethylene.

-

Duration: 12–18 hours at room temperature (inside a glovebox is preferred to prevent bulk polymerization).

-

Rinse: Sonicate in fresh Toluene, then Isopropanol to remove physisorbed multilayers.

-

Validation: Measure water contact angle. Target:

.

Protocol B: Solvent Vapor Annealing (SVA)

Purpose: To heal grain boundaries and maximize S···S overlap.

-

Preparation: Place the as-cast Octamethylthio-DB-TTF film in a small petri dish.

-

Chamber: Place this dish inside a larger jar containing a reservoir of the solvent (e.g., 200

L of Chlorobenzene). -

Anneal: Seal the jar. Expose for 2–4 hours. The solvent vapor swells the film, increasing molecular mobility.

-

Quench: Remove the film and let it dry in air.

-

Check: Observe under Cross-Polarized Optical Microscope (CPOM). You should see large, birefringent domains replacing the featureless texture.

Part 4: Troubleshooting Logic Flow

The following diagram visualizes the decision-making process for diagnosing low mobility in your devices.

Figure 1: Decision tree for diagnosing charge transport failures in Octamethylthio-DB-TTF OFETs.

References

-

Gundlach, D. J., et al. (2008). Contact-Induced Crystallinity for High-Performance Soluble Acene-Based Transistors. Nature Materials. Link (Demonstrates the critical role of contact treatment like PFBT in reducing injection barriers).

-